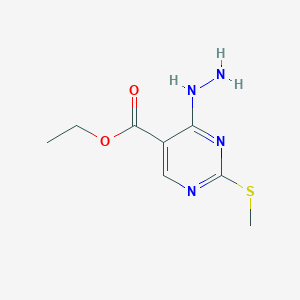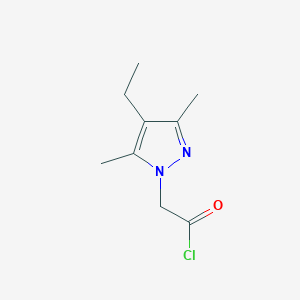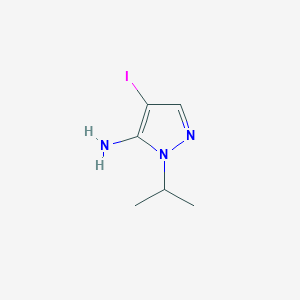
4-iodo-1-(propan-2-yl)-1H-pyrazol-5-amine
Overview
Description
“4-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine” is a chemical compound with the CAS Number: 1354705-58-0 . It has a molecular weight of 251.07 . It is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 251.07 . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Chemistry and Synthesis of Heterocycles 4-iodo-1-(propan-2-yl)-1H-pyrazol-5-amine, as a pyrazoline derivative, has been extensively researched for its unique reactivity and potential as a building block in the synthesis of heterocyclic compounds. These compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, and others, have been synthesized using various methodologies, highlighting the compound's versatility in heterocyclic chemistry. The significant reactivity of pyrazoline derivatives offers a pathway for generating diverse heterocyclic structures under mild reaction conditions, expanding the scope of synthetic organic chemistry (Gomaa & Ali, 2020).
Development of Anticancer Agents The research into pyrazoline derivatives, including this compound, has identified these compounds as potential anticancer agents. Their structure, characterized by a five-membered ring containing three carbon and two nitrogen atoms, allows for significant biological activity against cancer cells. The development of new anticancer agents from pyrazoline derivatives is based on their ability to exhibit potent biological effects, underscoring the potential of these compounds in therapeutic applications (Ray et al., 2022).
Energetic Material Research In the field of energetic materials, pyrazoline derivatives have been investigated for their potential in high-nitrogen azine energetic compounds. These studies have focused on the synthesis, structural analysis, and application of pyrazoline-based compounds in propellants, explosives, and gas generators. The exploration of pyrazoline derivatives in this area aims to enhance the performance and safety of energetic materials, demonstrating the broad applicability of these compounds beyond traditional pharmaceutical and chemical synthesis (Yongjin & Shuhong, 2019).
Therapeutic Applications Pyrazoline derivatives have been recognized for their wide range of therapeutic applications, including antimicrobial, anti-inflammatory, analgesic, and antidepressant activities. Research into these compounds has led to the discovery of new drugs with potential for treating various conditions. The versatility and stability of pyrazoline rings make them attractive targets for drug development, emphasizing the importance of these compounds in medicinal chemistry (Shaaban et al., 2012).
Safety and Hazards
The safety information available indicates that this compound is dangerous. The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-iodo-2-propan-2-ylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10IN3/c1-4(2)10-6(8)5(7)3-9-10/h3-4H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFPVWQSLURSOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1171582-01-6 | |
| Record name | 4-iodo-1-(propan-2-yl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3087094.png)
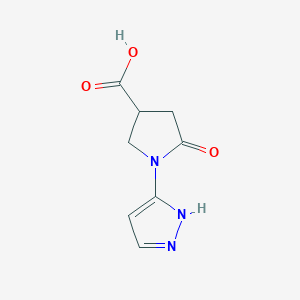
![3-(7-(Difluoromethyl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3087105.png)

![5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid](/img/structure/B3087113.png)
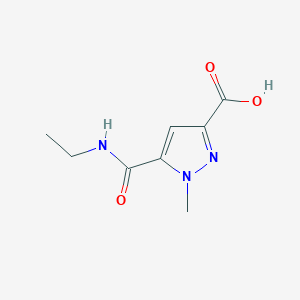
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B3087134.png)
